Antitrypanosomal agent 5
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Overview
Description
Antitrypanosomal agent 5, also known as 5-phenylpyrazolopyrimidinone analog 30 (NPD-2975), is a promising compound in the fight against Human African Trypanosomiasis (HAT), commonly known as African sleeping sickness. This disease is caused by the kinetoplastid parasite Trypanosoma brucei, which is transmitted by tsetse flies. The compound has shown significant potential in preclinical studies, demonstrating high efficacy against Trypanosoma brucei with minimal toxicity to human cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-phenylpyrazolopyrimidinone analogs involves amide coupling followed by ring closure reactions under basic conditions. Specifically, analogs 9-37 and 40-42 are prepared using this method. Alternatively, analogs 38 and 43-45 are synthesized through ring closure reactions with corresponding aldehydes and iodine due to the availability and reactivity of the starting materials .
Industrial Production Methods: While detailed industrial production methods are not extensively documented, the synthesis of such compounds typically involves scaling up the laboratory procedures, ensuring the availability of high-purity reagents, and optimizing reaction conditions to maximize yield and minimize impurities.
Chemical Reactions Analysis
Types of Reactions: Antitrypanosomal agent 5 undergoes various chemical reactions, including:
Oxidation: This reaction can modify the compound’s functional groups, potentially enhancing its antitrypanosomal activity.
Reduction: Reduction reactions can alter the compound’s electronic properties, affecting its interaction with biological targets.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide and various alkyl halides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives. Substitution reactions can result in a variety of functionalized analogs with potentially enhanced biological activity .
Scientific Research Applications
Antitrypanosomal agent 5 has a wide range of scientific research applications:
Chemistry: The compound serves as a model for studying the synthesis and reactivity of pyrazolopyrimidinone analogs.
Biology: It is used to investigate the biological pathways and molecular targets involved in Trypanosoma brucei infection.
Medicine: The compound is a potential therapeutic agent for treating Human African Trypanosomiasis, offering a new avenue for drug development.
Industry: Its synthesis and optimization can inform the production of other antitrypanosomal agents and related pharmaceuticals
Mechanism of Action
The mechanism of action of antitrypanosomal agent 5 involves targeting specific molecular pathways in Trypanosoma brucei. The compound disrupts the parasite’s cellular metabolism, leading to its death. Key molecular targets include enzymes involved in the parasite’s energy production and replication processes. By inhibiting these enzymes, the compound effectively halts the parasite’s growth and proliferation .
Comparison with Similar Compounds
Melarsoprol: An older antitrypanosomal drug with significant toxicity.
Nifurtimox: Another antitrypanosomal agent with a different mechanism of action.
Fexinidazole: A recently approved drug for treating HAT, with a similar efficacy profile but different pharmacokinetic properties
Uniqueness: Antitrypanosomal agent 5 stands out due to its high efficacy and low toxicity profile. Unlike melarsoprol, which has severe side effects, and nifurtimox, which can develop resistance, this compound offers a promising alternative with better safety and efficacy. Its unique chemical structure and mechanism of action make it a valuable candidate for further drug development .
Properties
Molecular Formula |
C30H30N6O4S |
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Molecular Weight |
570.7 g/mol |
IUPAC Name |
N-[4-[benzylsulfonyl(methyl)amino]-3-[(4-carbamimidoylphenyl)methoxy]phenyl]-3-carbamimidoylbenzamide |
InChI |
InChI=1S/C30H30N6O4S/c1-36(41(38,39)19-21-6-3-2-4-7-21)26-15-14-25(35-30(37)24-9-5-8-23(16-24)29(33)34)17-27(26)40-18-20-10-12-22(13-11-20)28(31)32/h2-17H,18-19H2,1H3,(H3,31,32)(H3,33,34)(H,35,37) |
InChI Key |
KMNMKDDBONZAEL-UHFFFAOYSA-N |
Canonical SMILES |
CN(C1=C(C=C(C=C1)NC(=O)C2=CC=CC(=C2)C(=N)N)OCC3=CC=C(C=C3)C(=N)N)S(=O)(=O)CC4=CC=CC=C4 |
Origin of Product |
United States |
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